molecular formula C21H23NO2 B2534693 N-(1-(benzofuran-2-yl)propan-2-yl)-2-phenylbutanamide CAS No. 2034610-39-2

N-(1-(benzofuran-2-yl)propan-2-yl)-2-phenylbutanamide

Cat. No. B2534693
CAS RN: 2034610-39-2
M. Wt: 321.42
InChI Key: IKHFDMAPLFHOAD-UHFFFAOYSA-N
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Description

Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Adamantane derivatives, including compounds structurally related to N-(1-(benzofuran-2-yl)propan-2-yl)adamantane-1-carboxamide, have shown promising pharmacological potential against neurodegenerative diseases such as Alzheimer’s and Parkinson’s.


Synthesis Analysis

Benzofuran compounds have attracted significant attention from chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds . Novel methods for constructing benzofuran rings have been discovered in recent years .


Molecular Structure Analysis

The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Adamantane derivatives have a unique cage structure consisting of four six-membered carbon rings and one five-membered carbon ring.


Chemical Reactions Analysis

Benzofuran compounds are widely recognized for their extensive biological activities . The innovative methods for constructing benzofuran rings, such as unique free radical cyclization cascades and proton quantum tunneling, offer efficient synthesis routes for complex benzofuran compounds .

Scientific Research Applications

Synthesis and Structure

Benzofuran derivatives, including compounds similar to N-(1-(benzofuran-2-yl)propan-2-yl)-2-phenylbutanamide, have been synthesized and structurally characterized to explore their chemical properties and potential applications. For instance, the decyclization of certain hydrazides under specific conditions leads to the formation of N-hetaryl-butanamides with notable antinociceptive and anti-inflammatory activities (Kizimova et al., 2019). Similarly, the synthesis of benzofuran- and furan-2-yl-(phenyl)-3-pyridylmethanols demonstrates the chemical versatility of benzofuran derivatives, showing their potential in inhibiting aromatase, an enzyme crucial for estrogen biosynthesis (Saberi et al., 2005).

Biological Activity

Benzofuran compounds have been investigated for their biological activities, including cytotoxic, antiproliferative, and neuroprotective effects. For example, certain neolignans isolated from traditional Chinese medicine have shown significant antiproliferative activity against cancer cell lines, suggesting that benzofuran derivatives could be potent anticancer agents (Ma et al., 2017). Moreover, N-(substituted benzothiazol-2-yl)amides have demonstrated promising anticonvulsant and neuroprotective effects, highlighting the therapeutic potential of benzofuran-related structures in neurological disorders (Hassan et al., 2012).

Mechanism of Action

While the specific mechanism of action for “N-(1-(benzofuran-2-yl)propan-2-yl)-2-phenylbutanamide” is not known, benzofuran compounds in general have been found to exhibit a wide range of biological and pharmacological applications .

Future Directions

Benzofuran compounds and adamantane derivatives have potential applications in many aspects, including drug discovery, materials science, and catalysis . Future research will likely continue to explore these compounds for their potential therapeutic applications.

properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-3-19(16-9-5-4-6-10-16)21(23)22-15(2)13-18-14-17-11-7-8-12-20(17)24-18/h4-12,14-15,19H,3,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHFDMAPLFHOAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC(C)CC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(benzofuran-2-yl)propan-2-yl)-2-phenylbutanamide

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